Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate
Brand Name: Vulcanchem
CAS No.: 15484-00-1
VCID: VC21043669
InChI: InChI=1S/C34H58O5/c1-7-36-19-20-37-21-22-38-32(35)39-27-15-17-33(5)26(23-27)11-12-28-30-14-13-29(25(4)10-8-9-24(2)3)34(30,6)18-16-31(28)33/h11,24-25,27-31H,7-10,12-23H2,1-6H3
SMILES: CCOCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Molecular Formula: C34H58O5
Molecular Weight: 546.8 g/mol

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate

CAS No.: 15484-00-1

Cat. No.: VC21043669

Molecular Formula: C34H58O5

Molecular Weight: 546.8 g/mol

* For research use only. Not for human or veterinary use.

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate - 15484-00-1

Specification

CAS No. 15484-00-1
Molecular Formula C34H58O5
Molecular Weight 546.8 g/mol
IUPAC Name [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate
Standard InChI InChI=1S/C34H58O5/c1-7-36-19-20-37-21-22-38-32(35)39-27-15-17-33(5)26(23-27)11-12-28-30-14-13-29(25(4)10-8-9-24(2)3)34(30,6)18-16-31(28)33/h11,24-25,27-31H,7-10,12-23H2,1-6H3
Standard InChI Key SPLKPGBQKGWBGV-UHFFFAOYSA-N
Isomeric SMILES CCOCCOCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
SMILES CCOCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Canonical SMILES CCOCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Introduction

Chemical Identification and Structural Features

Molecular Composition

The compound is characterized by the molecular formula C₃₄H₅₈O₅ and a molecular weight of 546.82 g/mol . Its IUPAC name, [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate, reflects its cholesteryl core (cholesterol derivative) and the appended ethoxyethoxyethyl carbonate group .

Structural Analysis

The molecule comprises:

  • Cholesteryl moiety: A steroid backbone with hydrophobic interactions dominated by the cholesterol nucleus.

  • Ethoxyethoxyethyl carbonate group: A flexible side chain containing ether (–O–) and carbonate (–O–CO–O–) linkages, enabling conformational freedom and potential hydrogen bonding .

This structural duality imparts amphiphilic properties, balancing hydrophobic and hydrophilic interactions.

Synthesis and Production Methods

Synthetic Routes

The compound is synthesized via esterification of cholesteryl alcohol with ethyl carbonate derivatives. Key steps include:

  • Acid-catalyzed esterification: Cholesteryl alcohol reacts with ethyl carbonate in the presence of acid catalysts (e.g., H₂SO₄) to form the carbonate ester bond.

  • Coupling reagent methods: Alternative approaches employ carbodiimides or DCC (dicyclohexylcarbodiimide) to activate the carbonate group, enhancing reaction efficiency.

Challenges and Optimization

  • Selectivity: Side reactions (e.g., hydrolysis of the carbonate group) are minimized by controlled reaction conditions.

  • Purity: Recrystallization in organic solvents (e.g., ethanol, acetone) ensures high-purity products .

Physical and Chemical Properties

Key Physical Data

PropertyValueSource
Molecular FormulaC₃₄H₅₈O₅
Molecular Weight546.82 g/mol
Density1.03 g/cm³
Boiling Point611.4°C (760 mmHg)
Flash Point250.3°C
SolubilityInsoluble in water; soluble in ethanol, acetone

Thermodynamic and Rheological Behavior

Rheological studies reveal temperature-dependent viscoelasticity:

  • Viscous dominance: At lower frequencies, viscous (loss) modulus (G'') exceeds elastic (storage) modulus (G'), indicating fluid-like behavior.

  • Phase transitions: The compound forms liquid crystal phases under specific conditions, distinct from traditional cholesteryl derivatives like cholesteryl bromide.

Research Findings and Applications

Liquid Crystal Behavior

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate exhibits thermotropic liquid crystal phases, making it valuable for:

  • Display technologies: Potential use in liquid crystal displays (LCDs) due to tunable optical properties.

  • Soft matter research: Study of molecular alignment and phase transitions in steroidal esters.

Rheological Insights

ParameterObservationsImplications
Frequency sweepsViscous modulus dominates at low frequenciesSuitable for applications requiring low shear resistance
Temperature dependenceModulus values decrease with increasing temperatureThermoresponsive materials design
HazardRisk LevelMitigation Measures
Eye irritationModerateFlush with water; seek medical aid
Skin irritationModerateWash with soap; remove contaminated clothing
InhalationLowUse ventilation; avoid prolonged exposure
SupplierPurityApplications
VulcanChemResearch gradeLiquid crystal studies
ChemLytE SolutionsIndustrial gradeMaterials science prototyping

Comparative Analysis with Related Compounds

CompoundKey Differences from Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate
Cholesteryl bromideLacks carbonate group; higher melting point; no liquid crystal phase
Cholesteryl oleateEsterified with oleic acid; distinct solubility profile

Future Directions and Challenges

Research Gaps

  • Biological interactions: Limited data on toxicity or bioactivity.

  • Scalability: Cost-effective synthesis methods for industrial applications.

Emerging Applications

  • Theranostics: Potential as a carrier for targeted drug delivery due to its amphiphilic nature.

  • Smart materials: Integration into stimuli-responsive polymers.

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